molecular formula C9H20ClN B2574949 2,2-Dimethylcycloheptan-1-amine hydrochloride CAS No. 2416235-86-2

2,2-Dimethylcycloheptan-1-amine hydrochloride

Cat. No.: B2574949
CAS No.: 2416235-86-2
M. Wt: 177.72
InChI Key: JENGPBNFUBCXQM-UHFFFAOYSA-N
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Description

2,2-Dimethylcycloheptan-1-amine hydrochloride is a bicyclic amine hydrochloride salt characterized by a seven-membered cycloheptane ring substituted with two methyl groups at the 2-position and an amine group at the 1-position. Key characterization methods include nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), as seen in related compounds .

Properties

IUPAC Name

2,2-dimethylcycloheptan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-9(2)7-5-3-4-6-8(9)10;/h8H,3-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCGGEJAAAVEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcycloheptan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various cyclization reactions, often starting from linear precursors.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of Hydrochloride Salt: The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

2,2-Dimethylcycloheptan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2,2-Dimethylcycloheptan-1-amine hydrochloride with structurally similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Substituents Key Physical Properties
2,2-Dimethylcycloheptan-1-amine HCl* C₉H₁₈ClN 187.70 (calculated) 7 2 methyl groups, 1-amine Inferred higher lipophilicity vs. smaller rings
1-[(Dimethylamino)methyl]cyclopentan-1-amine diHCl C₈H₂₀Cl₂N₂ 215.17 5 1 dimethylaminomethyl, 1-amine Powder form; storage at RT
2-Phenylcyclohexan-1-amine HCl C₁₂H₁₈ClN 211.73 6 Phenyl group, 1-amine SMILES: Cl.NC1CCCCC1C1C=CC=CC=1
1-(2-Ethoxyethyl)cyclopentan-1-amine HCl C₉H₂₀ClNO 193.72 5 2-ethoxyethyl, 1-amine Solubility in ethyl acetate
2-Chlorocyclohexan-1-amine HCl C₆H₁₁Cl₂N 168.07 6 2-chloro, 1-amine Synonyms: NSC106750, AKOS026741126

Notes:

  • Dihydrochloride salts (e.g., ) exhibit higher molecular weights due to additional chloride ions compared to monohydrochlorides.

Biological Activity

2,2-Dimethylcycloheptan-1-amine hydrochloride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cycloheptane ring structure with two methyl groups at the second carbon position and an amine functional group. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound primarily stems from its interaction with various biological targets. The compound is believed to influence neurotransmitter systems, particularly those related to monoamines. Its structural similarity to other amines allows it to interact with receptors involved in mood regulation and cognitive functions.

1. Neuropharmacological Effects

Research indicates that this compound exhibits potential neuropharmacological effects. It may act as a monoamine reuptake inhibitor , which could enhance the availability of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This mechanism is similar to that of established antidepressants.

2. Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

3. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity may contribute to its potential protective effects against neurodegenerative diseases.

Case Study 1: Neuropharmacological Assessment

A study conducted on animal models assessed the effects of this compound on behavior indicative of anxiety and depression. The results indicated significant reductions in anxiety-like behaviors compared to control groups, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, highlighting its potential use as an antimicrobial agent.

Research Findings Summary Table

Activity Observed Effect Reference
NeuropharmacologicalReduced anxiety-like behavior
AntimicrobialInhibition of Staphylococcus aureus growth
AntioxidantDecreased oxidative stress markers

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